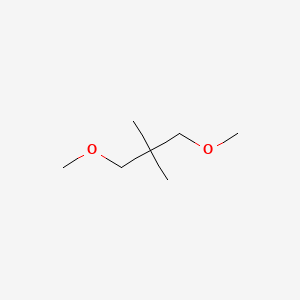

1,3-Dimethoxy-2,2-dimethylpropane

Overview

Description

Scientific Research Applications

Synthesis and Structural Analysis

- A study on the synthesis, structure, and thermal decomposition of an iodine inclusion compound in the 2,2-Dimethylpropane-1,3-diamine/HI/I2 system, highlighting the chemical's role in forming complex structures (Megen, Jablonka, & Reiss, 2014).

- The synthesis and structural characterization of different salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System, underscoring the versatility of this chemical in forming various compounds (Heimgert, Morsbach, Kleinschmidt, & Reiss, 2022).

Chemical Reactions and Catalysis

- Research on the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, demonstrating the utility of 1,3-Dimethoxy-2,2-dimethylpropane in facilitating significant chemical reactions (Ukai, Aoki, Takaya, & Iwasawa, 2006).

- A study on the microwave-assisted synthesis of ethynylarylboronates for the construction of boronic acid-based fluorescent sensors for carbohydrates, showing the compound's role in innovative sensor technology (Zheng, Reid, Lin, & Wang, 2006).

Crystallography and Conformational Studies

- Characterization of Schiff bases derived from 3,4-dimethoxybenzaldehyde, where the structure of N,N′-bis(3,4-dimethoxy-benzylidene)-2,2-dimethylpropane-1,3-diamine hydrate was determined, indicating the compound's relevance in crystallography (Khalaji, Foroghnia, Fejfarová, & Dušek, 2013).

- Exploration of the vibrational spectra and conformational behavior of 1,3-dichloro-2,2-dimethylpropane, providing insights into its physical properties (Powell, Klaeboe, Saebo, & Crowder, 1983).

Catalytic Systems and Polymerization

- A periodic DFT study of donor interactions with the MgCl2 surface in the Ziegler–Natta catalytic system, where this compound was used as a donor, showing its significance in polymerization catalysis (Kefeng, Zhu, Xu, Xu, & Liu, 2016).

Safety and Hazards

Future Directions

A periodic DFT study evaluated the interactions of donors with MgCl2 surfaces. The selected donors included 1,3-dimethoxy-2,2-dimethylpropane, dimethoxydimethylsilane, and dimethyl phthalate. The results indicated that control of the MgCl2 surface may be achieved by selecting an appropriate electron donor .

properties

IUPAC Name |

1,3-dimethoxy-2,2-dimethylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2,5-8-3)6-9-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNWHBOGFCHVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337376 | |

| Record name | 1,3-Dimethoxy-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20637-32-5 | |

| Record name | 1,3-Dimethoxy-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-](/img/structure/B3049364.png)